molecular formula C14H16N6S B12586321 5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole CAS No. 501345-62-6

5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole

Cat. No.: B12586321
CAS No.: 501345-62-6
M. Wt: 300.38 g/mol
InChI Key: ZHCNZKMQIHRROX-UHFFFAOYSA-N
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Description

5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole compounds are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for therapeutic purposes.

Medicine

    Antifungal Agents: Triazole compounds are widely used as antifungal agents.

    Anticancer Agents: Research is ongoing into their potential as anticancer agents.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Inhibiting or activating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound with similar biological activities.

    5-Phenyl-1H-1,2,3-triazole: A derivative with a phenyl group.

    5-(Methylsulfanyl)-1H-1,2,3-triazole: A derivative with a methylsulfanyl group.

Uniqueness

5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both the butylsulfanyl and phenyl groups, which may confer specific biological activities and chemical properties.

Properties

CAS No.

501345-62-6

Molecular Formula

C14H16N6S

Molecular Weight

300.38 g/mol

IUPAC Name

5-butylsulfanyl-1-[2-(triazol-1-yl)phenyl]triazole

InChI

InChI=1S/C14H16N6S/c1-2-3-10-21-14-11-16-18-20(14)13-7-5-4-6-12(13)19-9-8-15-17-19/h4-9,11H,2-3,10H2,1H3

InChI Key

ZHCNZKMQIHRROX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CN=NN1C2=CC=CC=C2N3C=CN=N3

Origin of Product

United States

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